molecular formula C12H18ClNO B1471509 Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride CAS No. 1864074-73-6

Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride

Cat. No. B1471509
CAS RN: 1864074-73-6
M. Wt: 227.73 g/mol
InChI Key: HVIFZNMFEKSBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride is a chemical compound that has gained some attention in the scientific community. It’s available for purchase from several chemical suppliers .


Molecular Structure Analysis

The molecular formula of Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride is C12H18ClNO, and its molecular weight is 227.73 g/mol .

Scientific Research Applications

Analytical Chemistry and Detection

Research on related arylcyclohexylamines has led to developments in analytical methods for detecting these compounds in biological matrices. Such methodologies employ advanced techniques like gas chromatography and mass spectrometry, highlighting the compound's relevance in forensic and toxicological studies (De Paoli et al., 2013).

Synthetic Chemistry

Compounds with cyclobutane and related structures have been utilized in synthetic chemistry for the development of new synthetic routes. For instance, allenylmethylsilane derivatives have been shown to react with alkenes and alkynes to produce cyclobutanes and cyclobutenes, which are key intermediates in synthesizing complex organic molecules (Hojo et al., 1998).

Pharmaceutical Research

Although the request specifically excludes drug use and dosage, it's worth noting that the structural motifs similar to "Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride" have been explored for their potential therapeutic effects. Research has been conducted on compounds for their antiviral and antidepressant activities, which underscores the importance of these chemical structures in the development of new treatments (Hisaki et al., 1999).

Materials Science

In the field of materials science, cyclobutane derivatives and related compounds have been investigated for their potential applications in creating new materials with unique properties. This includes the development of fluorescent sensors for metal ions, indicating the role of such compounds in developing advanced sensing technologies (Gopal et al., 2016).

properties

IUPAC Name

cyclobutyl-(2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9;/h2-3,7-9,12H,4-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFZNMFEKSBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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